
Clorhidrato de 1-Etilciclopropan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylcyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylcyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
“Clorhidrato de 1-Etilciclopropan-1-amina” se utiliza en el campo de la síntesis química . Es un compuesto con la fórmula molecular C5H12ClN y un peso molecular de 121.61 . Se utiliza comúnmente en la síntesis de varios compuestos orgánicos .
Síntesis de Espirociclopropanos
Este compuesto juega un papel en la síntesis de espirociclopropanos . Los espirociclopropanos son una clase de compuestos orgánicos que se han estudiado durante décadas debido a sus interesantes propiedades químicas . Se utilizan en la síntesis de varios fármacos y otros compuestos biológicamente activos .
Química Medicinal
En el campo de la química medicinal, los grupos ciclopropilo (que forman parte de la estructura del “this compound”) se encuentran en muchos compuestos herbales y demuestran actividades antifúngicas, antibacterianas, antivirales y algunas actividades de inhibición enzimática .
Química Combinatoria
El compuesto también es relevante en la química combinatoria, un campo de investigación donde los científicos sintetizan un gran número de moléculas diferentes pero estructuralmente relacionadas . El grupo ciclopropilo en “this compound” se puede utilizar para crear una variedad de compuestos diferentes, expandiendo la diversidad de la biblioteca de compuestos .
Reacciones Fotoquímicas
Los compuestos ciclopropánicos, como “this compound”, pueden participar en reacciones fotoquímicas . Estas reacciones implican la absorción de luz, lo que lleva a un cambio químico en la sustancia reactiva .
Seguridad y Manipulación
Al igual que con cualquier compuesto químico, es importante comprender los procedimientos de seguridad y manipulación asociados con “this compound”. Se almacena a temperatura ambiente bajo una atmósfera inerte . El compuesto tiene una palabra de señal GHS07, lo que indica que puede causar irritación de la piel, irritación ocular grave y puede causar irritación respiratoria .
Propiedades
IUPAC Name |
1-ethylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVZBCRYLJGFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



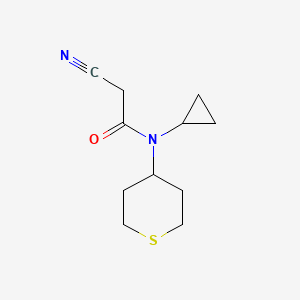
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
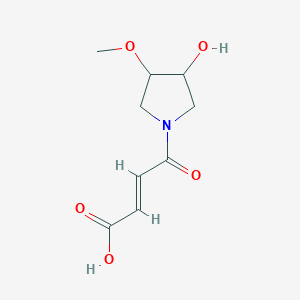
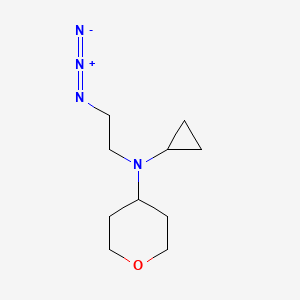


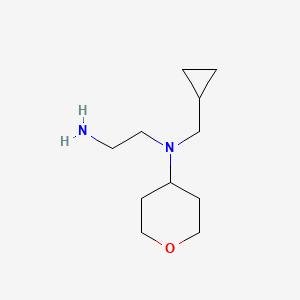
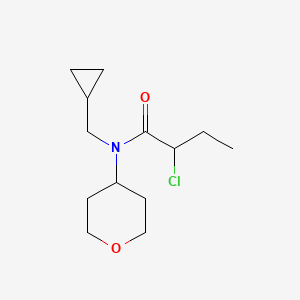
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)

![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
